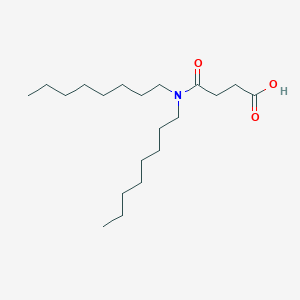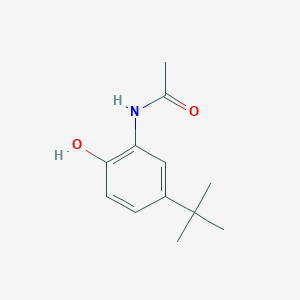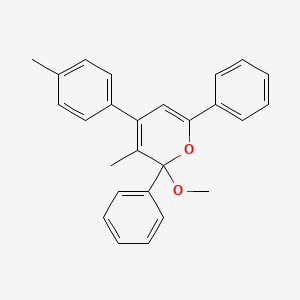
Naphthalene, 1-fluoro-5-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, 1-fluoro-5-(trimethylsilyl)- is an organosilicon compound that features a naphthalene core substituted with a fluoro group at the 1-position and a trimethylsilyl group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the cyanation reaction of 1-bromo-4-(trimethylsilyl)naphthalene followed by a photoinduced electron transfer reaction with potassium cyanide . Another approach involves the use of diazonium salts and fluoride sources under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of commercially available halosilanes and fluorinating agents would be key components in the industrial synthesis process .
化学反应分析
Types of Reactions
Naphthalene, 1-fluoro-5-(trimethylsilyl)- can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trimethylsilyl groups can be substituted under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, fluoride sources for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can produce derivatives with different functional groups .
科学研究应用
Naphthalene, 1-fluoro-5-(trimethylsilyl)- has several scientific research applications:
Fluorescence Probes: Due to its unique photophysical properties, it is used as a fluorescence probe in detecting and imaging applications.
Organic Electronics: The compound’s strong fluorescence and photostability make it suitable for use in organic electronic devices.
Chemical Sensors: Its ability to act as a fluorescent chemosensor for detecting anions and cations is another significant application.
作用机制
The mechanism by which Naphthalene, 1-fluoro-5-(trimethylsilyl)- exerts its effects is primarily related to its electronic structureThis can influence various pathways, including electron transfer and fluorescence quenching .
相似化合物的比较
Similar Compounds
- 1-Bromo-4-(trimethylsilyl)naphthalene
- 1-Fluoronaphthalene
- 1,4-Silyl-Substituted Naphthalene Derivatives
Uniqueness
Naphthalene, 1-fluoro-5-(trimethylsilyl)- is unique due to the specific combination of fluoro and trimethylsilyl groups, which impart distinct electronic and photophysical properties. This makes it particularly useful in applications requiring high fluorescence intensity and stability .
属性
CAS 编号 |
59080-28-3 |
|---|---|
分子式 |
C13H15FSi |
分子量 |
218.34 g/mol |
IUPAC 名称 |
(5-fluoronaphthalen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15FSi/c1-15(2,3)13-9-5-6-10-11(13)7-4-8-12(10)14/h4-9H,1-3H3 |
InChI 键 |
NEOBHJWEGYSLRL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=CC2=C1C=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14125057.png)
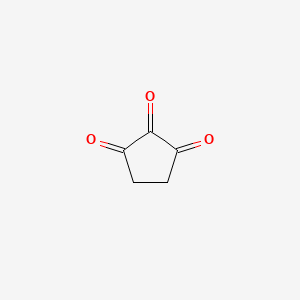
![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B14125076.png)

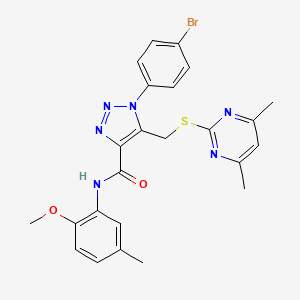
![methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate](/img/structure/B14125104.png)

![9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B14125112.png)
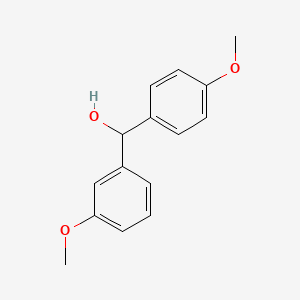
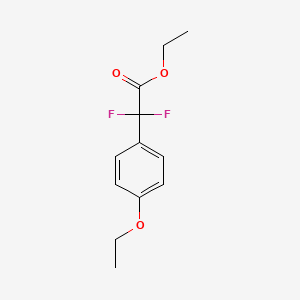
![bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2'-chloro-[1,1'-biphenyl]-3-yl)methyl)phosphonate](/img/structure/B14125138.png)
